molecular formula C11H14N2O3 B1616036 Methyl 5-morpholinonicotinate CAS No. 500865-54-3

Methyl 5-morpholinonicotinate

Número de catálogo: B1616036
Número CAS: 500865-54-3
Peso molecular: 222.24 g/mol
Clave InChI: JKKSUVYKLLZBOJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 5-morpholinonicotinate is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 608547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Methyl 5-morpholinonicotinate to achieve high yield and purity?

Methodological Answer:

  • Begin by selecting reaction conditions (solvent, temperature, catalyst) based on precedents for similar nicotinate derivatives. Use refluxing polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution efficiency .
  • Monitor reaction progress via TLC or HPLC, and employ column chromatography for purification. For yield optimization, adjust stoichiometric ratios of 5-morpholinonicotinic acid and methylating agents (e.g., methyl iodide or dimethyl sulfate) .
  • Characterize intermediates and final products using 1^1H/13^{13}C NMR and FT-IR to confirm esterification and morpholine ring integrity. Report melting points and elemental analysis to validate purity .

Q. How can researchers reliably assess the purity of this compound, and what are common pitfalls in this process?

Methodological Answer:

  • Use a combination of chromatographic (HPLC, GC-MS) and spectroscopic (NMR, IR) techniques. Ensure baseline separation in HPLC by testing multiple columns (C18, phenyl) and mobile phases (e.g., acetonitrile/water gradients) .
  • Common pitfalls include overlooking residual solvents in NMR spectra or misinterpreting minor peaks as impurities. Always compare results with synthetic byproduct profiles from analogous reactions .

Q. What spectroscopic techniques are essential for confirming the structural identity of this compound?

Methodological Answer:

  • Prioritize 1^1H NMR to verify the methyl ester signal (~3.7–3.9 ppm) and morpholine protons (2.5–3.5 ppm). Use 13^{13}C NMR to confirm carbonyl (165–170 ppm) and methyl ester (50–55 ppm) carbons .
  • Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion consistency. For ambiguous signals, employ 2D NMR (COSY, HSQC) to resolve overlapping peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when elucidating the structure of novel this compound derivatives?

Methodological Answer:

  • Perform computational modeling (e.g., DFT calculations) to predict NMR chemical shifts and compare them with experimental data. Use software like Gaussian or ADF for conformational analysis .
  • If discrepancies persist, synthesize isotopically labeled analogs (e.g., 15^{15}N-morpholine) to trace signal origins. Collaborate with crystallography labs for single-crystal X-ray diffraction to unambiguously confirm structures .

Q. What strategies are effective for designing experiments to study the reactivity of this compound under varying pH conditions?

Methodological Answer:

  • Use a kinetic study framework: prepare buffered solutions (pH 2–12) and monitor hydrolysis rates via UV-Vis spectroscopy at λmax for the ester group. Employ LC-MS to identify degradation products .
  • Control temperature and ionic strength to isolate pH effects. Include positive controls (e.g., methyl benzoate hydrolysis) and negative controls (ester-free analogs) to validate observations .

Q. How should researchers approach systematic reviews of this compound’s pharmacological properties across conflicting studies?

Methodological Answer:

  • Follow PRISMA guidelines for literature screening. Extract data on assay conditions (cell lines, concentrations, endpoints) and apply meta-analysis tools (RevMan, R’s metafor package) to assess heterogeneity .
  • Address contradictions by evaluating methodological rigor: prioritize studies reporting IC50 values with standard deviations, validated assays (e.g., MTT for cytotoxicity), and dose-response curves .

Q. What advanced analytical methods are recommended for tracking metabolic pathways of this compound in in vitro models?

Methodological Answer:

  • Use stable isotope tracing (e.g., 13^{13}C-labeled compound) with LC-HRMS to identify metabolites. Pair with enzymatic assays (e.g., liver microsomes) to map phase I/II metabolism .
  • For temporal resolution, employ time-course MALDI-TOF imaging in tissue sections to localize metabolite distribution .

Q. Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate research questions on this compound?

Methodological Answer:

  • Feasibility : Pilot small-scale syntheses to assess resource requirements.
  • Novelty : Focus on understudied applications (e.g., as a kinase inhibitor scaffold).
  • Ethics : Ensure compliance with institutional guidelines for compound toxicity testing .
  • Relevance : Align with emerging therapeutic areas (e.g., antimicrobial resistance) .

Q. What steps ensure reproducibility when documenting experimental protocols for this compound research?

Methodological Answer:

  • Detail all synthetic steps, including exact equipment (e.g., Schlenk line for air-sensitive reactions) and reagent batches. Use SI units and report uncertainties in measurements .
  • Deposit raw spectral data and chromatograms in public repositories (e.g., Zenodo) and cite them in publications .

Q. Data Analysis & Validation

Q. How can researchers validate conflicting bioactivity data for this compound across different assays?

Methodological Answer:

  • Replicate assays in independent labs using standardized protocols (e.g., CLIA-certified facilities). Apply Bland-Altman analysis to quantify inter-lab variability .
  • Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to confirm mechanism-specific activity .

Propiedades

Número CAS

500865-54-3

Fórmula molecular

C11H14N2O3

Peso molecular

222.24 g/mol

Nombre IUPAC

methyl 5-morpholin-4-ylpyridine-3-carboxylate

InChI

InChI=1S/C11H14N2O3/c1-15-11(14)9-6-10(8-12-7-9)13-2-4-16-5-3-13/h6-8H,2-5H2,1H3

Clave InChI

JKKSUVYKLLZBOJ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CN=C1)N2CCOCC2

SMILES canónico

COC(=O)C1=CC(=CN=C1)N2CCOCC2

Origen del producto

United States

Synthesis routes and methods

Procedure details

To a mixture of methyl-5-bromonicotinate (10 g, 0.045 mol) and morpholine (4.6 g, 0.054 mol) in dry toluene (100 mL) was added fused CsCO3 (30 g, 0.09 mol) with stirring under argon. To this mixture was added BINAP (0.45 g, 0.0005 mol), Pd2(dba)3 (0.22 g, 0.00015 mol) and then the reaction mixture was refluxed at 110° C. for 50 h. The reaction mixture was cooled down to r.t. and diluted with diethyl ether (400 ml) and filtered through celite. The filtrate was concentrated under vacuum and purified by flash column chromatography (CHCl3/MeOH, 4:1) to give 4.2 g (41%) of methyl 5-morpholin-4-ylnicotinate as a liquid. TLC—Chloroform/Methanol (8/2): Rf=0.7.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
CsCO3
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
0.22 g
Type
catalyst
Reaction Step Four
Name
Quantity
0.45 g
Type
catalyst
Reaction Step Four

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.